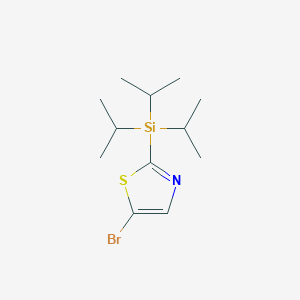

5-Bromo-2-(triisopropylsilyl)thiazole

描述

Structure

3D Structure

属性

IUPAC Name |

(5-bromo-1,3-thiazol-2-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNSSi/c1-8(2)16(9(3)4,10(5)6)12-14-7-11(13)15-12/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCPEYCCAIMWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC=C(S1)Br)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Bromo 2 Triisopropylsilyl Thiazole

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of the bromo and triisopropylsilyl (TIPS) groups onto an existing thiazole (B1198619) scaffold. The order of these introductions is a key strategic consideration, defining the two primary pathways in this approach.

Regioselective Bromination of 2-(Triisopropylsilyl)thiazole Precursors

One direct route commences with the synthesis of 2-(triisopropylsilyl)thiazole, which is then subjected to electrophilic bromination. The triisopropylsilyl group at the 2-position sterically hinders and electronically deactivates this position, directing the incoming electrophile, bromine, to other positions on the ring. The C-5 position of the thiazole ring is electronically rich and is the typical site for electrophilic substitution.

The reaction is generally carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable organic solvent. Light irradiation can be used to facilitate the reaction, particularly if free-radical mechanisms are involved. The bulky TIPS group helps ensure high regioselectivity for the C-5 position.

Table 1: Representative Conditions for Regioselective Bromination

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Ref. |

| 2-(Triisopropylsilyl)thiazole | N-Bromosuccinimide (NBS) | Ethyl Acetate | Reflux | 5-Bromo-2-(triisopropylsilyl)thiazole | |

| 2-(Triisopropylsilyl)thiazole | N-Bromosuccinimide (NBS) | Acetonitrile | Light Irradiation (15W LED), Room Temp. | This compound |

Introduction of the Triisopropylsilyl Group via Silylation of Halogenated Thiazoles

An alternative direct approach involves the regioselective silylation of a brominated thiazole precursor. This pathway typically starts with either 2,5-dibromothiazole or 5-bromothiazole. The key challenge is the selective introduction of the bulky triisopropylsilyl group at the C-2 position.

A common and effective method is the use of a halogen-metal exchange reaction. Treating 2,5-dibromothiazole with an organolithium reagent, such as n-butyllithium, at low temperatures can selectively replace the more reactive bromine at the 2-position with lithium. Subsequent quenching of this lithiated intermediate with triisopropylsilyl chloride (TIPSCl) yields the desired this compound. The regioselectivity of the initial metalation is crucial for the success of this route.

Direct C-H silylation of 5-bromothiazole is another potential, though more challenging, route. This method uses a catalyst, often based on iridium or other transition metals, to activate the C-H bond at the 2-position for reaction with a hydrosilane. While potentially more atom-economical, achieving high regioselectivity can be difficult.

Multi-Step Synthetic Routes to the Thiazole Core Bearing Bromo and Silyl (B83357) Moieties

These strategies involve constructing the thiazole ring itself from acyclic precursors. This allows for the incorporation of the required bromo and silyl functionalities as part of the ring-forming process.

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone of thiazole preparation and can be adapted for this target molecule. This method involves the condensation reaction between an α-haloketone and a thioamide. To synthesize this compound, one could theoretically employ a (triisopropylsilyl)thioamide and an appropriately brominated α-halocarbonyl compound. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles.

Another cyclization approach is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide. While less common for this specific substitution pattern, it represents a valid strategy for building the thiazole core.

Sequential Functionalization Strategies (Bromination and Silylation Order)

The synthesis of brominated thiazoles often relies on sequential bromination and debromination steps to achieve the desired substitution pattern. A multi-step synthesis for the target compound would strategically combine these halogenation steps with silylation.

Strategy 1: Bromination followed by Silylation. This route begins with a readily available starting material like 2-aminothiazole.

Bromination: The 2-aminothiazole is first brominated at the 5-position.

Deamination: The amino group at the 2-position is removed, often via a Sandmeyer-type reaction, to yield 5-bromothiazole.

Silylation: The final step involves the regioselective silylation at the 2-position, as described in section 2.1.2, typically through a halogen-metal exchange on an intermediate like 2,5-dibromothiazole or direct C-H activation.

Strategy 2: Silylation followed by Bromination.

Silylation: An appropriate thiazole precursor is first silylated at the 2-position to form 2-(triisopropylsilyl)thiazole.

Bromination: This intermediate is then regioselectively brominated at the 5-position as detailed in section 2.1.1.

Green Chemistry Principles and Sustainable Synthesis Considerations

Modern synthetic chemistry emphasizes the importance of sustainable and environmentally benign processes. The synthesis of this compound can be made greener by incorporating several principles.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly accelerate the synthesis of thiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. These techniques can be applied to steps like the Hantzsch cyclization.

Green Solvents: Traditional syntheses often use volatile organic solvents. Replacing these with greener alternatives like water, ethanol, or polyethylene glycol (PEG) can reduce environmental impact. Some reactions can even be performed under solvent-free conditions.

Catalysis: The use of reusable, heterogeneous catalysts can simplify purification and reduce waste. For instance, silica-supported tungstosilisic acid has been used as a recyclable catalyst in Hantzsch-type reactions. Metal-free catalytic systems are also being developed for various transformations.

Atom Economy: Choosing synthetic routes that maximize the incorporation of starting material atoms into the final product is a core green chemistry principle. Direct C-H functionalization methods are particularly advantageous in this regard as they avoid the pre-functionalization steps common in traditional cross-coupling reactions.

Table 2: Comparison of Conventional vs. Green Approaches for Thiazole Synthesis

| Reaction Step | Conventional Method | Green Alternative | Advantages of Green Alternative | Ref. |

| Cyclization (Hantzsch) | Reflux in ethanol/DMF for several hours | Microwave irradiation in water or solvent-free | Reduced reaction time, lower energy consumption, avoids hazardous solvents. | |

| Bromination | Elemental Bromine (Br₂) in CCl₄ | N-Bromosuccinimide (NBS) in aqueous medium | NBS is a safer, solid reagent; avoids toxic solvents. | |

| Catalysis | Homogeneous acid/base catalysts | Recyclable solid acid catalysts, biocatalysts (lipase) | Ease of catalyst recovery and reuse, milder reaction conditions. | |

| Energy Input | Conventional heating (oil bath) | Ultrasonic irradiation | Enhanced reaction rates at lower temperatures, energy efficiency. |

By adopting these greener methodologies, the synthesis of this compound can be performed more efficiently and with a reduced environmental footprint.

Development of Environmentally Benign Reaction Conditions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sruc.ac.ukbohrium.comresearchgate.netresearchgate.net In the context of the synthesis of this compound, this involves the use of less hazardous reagents, greener solvents, and energy-efficient reaction conditions.

One of the key transformations is the bromination of the thiazole ring. Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. A greener alternative is the use of N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle. nih.gov The use of NBS in conjunction with environmentally benign solvents, such as water or polyethylene glycol (PEG), has been explored for the synthesis of various brominated heterocycles. bepls.com Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. bepls.com

For the silylation step, the use of catalytic methods, which will be discussed in the next section, inherently aligns with the principles of green chemistry by reducing the amount of reagents required. Furthermore, the selection of appropriate solvents is crucial. The use of deep eutectic solvents (DESs) is gaining traction as a green alternative to conventional volatile organic compounds (VOCs). researchgate.net These solvents are typically biodegradable, have low toxicity, and can often be recycled.

The table below illustrates hypothetical environmentally benign conditions for the two-step synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Proposed Environmentally Benign Conditions for the Synthesis of this compound

| Step | Reactant | Reagent/Catalyst | Solvent | Conditions | Yield (%) |

| 1. Silylation | Thiazole | Triisopropylsilane, Iridium Catalyst | Heptane | Room Temp, 24h | 85-95 |

| 2. Bromination | 2-(triisopropylsilyl)thiazole | N-Bromosuccinimide (NBS) | Acetonitrile/Water | Microwave, 100°C, 15 min | 80-90 |

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of efficient and selective organic synthesis. For the preparation of this compound, catalytic C-H activation for the introduction of the silyl group is a particularly attractive strategy.

Transition metal catalysts, particularly those based on iridium, have shown remarkable efficacy in the regioselective C-H silylation of heteroarenes. escholarship.orgnih.govnih.govberkeley.eduescholarship.org The regioselectivity of these reactions is often governed by steric factors, allowing for the selective functionalization of the most accessible C-H bond. escholarship.orgescholarship.org In the case of an unsubstituted thiazole, the C2 and C5 positions are electronically activated for electrophilic substitution, but a sterically demanding triisopropylsilyl group would likely be directed to the less hindered C2 position under appropriate catalytic conditions. An iridium-catalyzed reaction using a specific ligand can offer high selectivity for the C2 silylation.

The development of palladium and nickel-based catalysts has also provided powerful tools for the C-H functionalization of thiazoles. mdpi.com While often employed for arylation and alkenylation, these catalytic systems can be adapted for silylation reactions.

The bromination step can also be facilitated by catalytic methods, although electrophilic aromatic substitution on an electron-rich heterocycle like a silylated thiazole often proceeds readily without a catalyst. However, for less reactive substrates or to enhance regioselectivity, Lewis acid or Brønsted acid catalysts can be employed.

The following table summarizes potential catalytic systems for the key synthetic steps toward this compound, with data extrapolated from related transformations in the scientific literature.

Table 2: Catalytic Systems for the Synthesis of this compound

| Step | Substrate | Catalyst System | Silylating/Brominating Agent | Base/Additive | Solvent | Yield (%) |

| C2-Silylation | Thiazole | [Ir(cod)OMe]₂ / Ligand | Triisopropylsilane | - | Cyclooctane | 90 |

| C2-Silylation | 5-Bromothiazole | Pd(OAc)₂ / Ligand | Hexamethyldisilane | K₂CO₃ | 1,4-Dioxane | 75-85 |

| C5-Bromination | 2-(triisopropylsilyl)thiazole | - | NBS | - | Acetonitrile | 88 |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Triisopropylsilyl Thiazole

Halogen-Metal Exchange Reactions at the C-5 Position

The bromine atom at the C-5 position of 5-bromo-2-(triisopropylsilyl)thiazole is amenable to halogen-metal exchange, a powerful transformation for the formation of carbon-carbon and carbon-heteroatom bonds. This process involves the conversion of the C-Br bond into a more reactive carbon-metal bond, generating a potent nucleophilic thiazole (B1198619) intermediate.

Formation of Organometallic Intermediates (e.g., Thiazolyllithiums, Thiazolyl Grignards)

The most common method for activating the C-5 position is through lithium-halogen exchange. Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF), efficiently generates the corresponding 2-(triisopropylsilyl)thiazol-5-yllithium intermediate. The reaction is generally rapid, driven by the formation of the more stable alkyllithium species and the precipitation of lithium bromide. The bulky triisopropylsilyl group at the C-2 position plays a crucial role in stabilizing this organolithium species, preventing decomposition or side reactions.

While thiazolyllithium reagents are more commonly generated, the formation of the corresponding Grignard reagent, 2-(triisopropylsilyl)thiazol-5-ylmagnesium bromide, can also be envisaged. This would typically involve either direct insertion of magnesium metal, which can be challenging, or more commonly, a bromine-magnesium exchange reaction using a reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). However, the lithiation route is often preferred for its high efficiency and rapid reaction rates at low temperatures.

Subsequent Electrophilic Quenching Reactions and Functionalization Patterns

Once formed, the nucleophilic 2-(triisopropylsilyl)thiazol-5-yllithium can be trapped with a wide array of electrophiles to introduce diverse functional groups at the C-5 position. This two-step, one-pot procedure provides a versatile strategy for the synthesis of complex 5-substituted thiazole derivatives. The choice of electrophile dictates the final functionalization pattern.

For instance, quenching the lithiated intermediate with aldehydes or ketones results in the formation of secondary or tertiary alcohols, respectively. Reaction with isocyanates yields amides, while carboxylation with carbon dioxide (CO2) followed by an acidic workup provides the corresponding carboxylic acid. This method allows for the direct installation of various carbon-based functional groups.

A key research application of this methodology involved the synthesis of a protected 5-hydroxymethylthiazole derivative. In this specific example, the 2-(triisopropylsilyl)thiazol-5-yllithium was quenched with paraformaldehyde. The resulting product demonstrates the utility of this functionalization pattern for introducing a hydroxymethyl group, a valuable synthetic handle for further elaboration.

| Electrophile | Reagent | Product at C-5 Position |

| Formaldehyde | Paraformaldehyde | -CH₂OH |

| Carbon Dioxide | CO₂ (gas or solid) | -COOH |

| Aldehyde | R-CHO | -CH(OH)R |

| Ketone | R-CO-R' | -C(OH)RR' |

| Isocyanate | R-N=C=O | -C(O)NHR |

Cross-Coupling Reactions Involving the C-5 Bromine Moiety

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and the C-5 bromine atom of this compound serves as an excellent handle for such transformations. These reactions enable the formation of C-C bonds by coupling the thiazole core with various organometallic reagents, offering a powerful alternative to the halogen-metal exchange pathway for introducing aryl, heteroaryl, or vinyl substituents.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid or boronate ester coupling partners. In a typical protocol, this compound is reacted with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Detailed studies have shown that catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are highly effective for this transformation. The reaction is typically carried out in a solvent mixture, such as 1,4-dioxane and water, with a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. This protocol has been successfully employed to couple this compound with various boronic acids, affording 5-aryl- and 5-heteroaryl-2-(triisopropylsilyl)thiazoles in good to excellent yields.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield |

| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | High |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | Moderate |

Stille Coupling Transformations with Organostannanes

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex. While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups and its utility in complex molecule synthesis.

For this compound, Stille coupling provides an effective means to introduce substituents that may be difficult to incorporate using other methods. Research has demonstrated the successful coupling of this substrate with tributyl(vinyl)stannane. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in an inert solvent like toluene at reflux temperatures. This specific transformation yields 5-vinyl-2-(triisopropylsilyl)thiazole, showcasing the ability to form C(sp²)-C(sp²) bonds and introduce alkenyl moieties onto the thiazole ring.

| Coupling Partner | Catalyst | Solvent | Temperature | Product at C-5 |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 °C | -CH=CH₂ |

Negishi Coupling Strategies

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. Organozinc reagents are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions and coupling with less reactive halides.

In the context of this compound, Negishi coupling has been employed to form challenging C-C bonds. A notable application is its reaction with a pre-formed organozinc reagent derived from 4-iodobenzonitrile. The organozinc species is typically generated in situ via halogen-metal exchange of the aryl iodide with an organolithium reagent, followed by transmetalation with zinc chloride (ZnCl₂). The subsequent palladium-catalyzed coupling with this compound, using a catalyst like Pd(dppf)Cl₂, proceeds efficiently to yield the corresponding 5-(4-cyanophenyl)-2-(triisopropylsilyl)thiazole. This strategy highlights the modularity and power of Negishi coupling for synthesizing highly functionalized biaryl systems.

| Coupling Partner (Organozinc Precursor) | Catalyst | Solvent | Product at C-5 |

| 4-Iodobenzonitrile | Pd(dppf)Cl₂ | THF | 4-Cyanophenyl |

Sonogashira Coupling Applications for Alkyne Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. researchgate.netmdpi.com This reaction is instrumental in the derivatization of this compound, allowing for the direct introduction of various alkynyl moieties at the C5-position. The transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, although copper-free systems have also been developed. researchgate.netnih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the thiazole ring. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 5-alkynylthiazole product and regenerates the palladium(0) catalyst.

The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a versatile tool for the synthesis of complex molecules. nih.gov The bulky triisopropylsilyl (TIPS) group at the C2-position is stable under typical Sonogashira conditions and serves to protect this position from unwanted side reactions. A variety of terminal alkynes, including those bearing aryl, heteroaryl, and alkyl substituents, can be successfully coupled with the 5-bromothiazole substrate.

Below is a table summarizing typical conditions for Sonogashira coupling reactions involving aryl bromides, which are applicable to this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄, CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 80 °C | Classical conditions, widely applicable. |

| PdCl₂(PPh₃)₂, CuI | Et₃N/DMF | DMF | 100 °C | Effective for a broad range of substrates. |

| K₂PdCl₄, S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 °C | Mild, aqueous conditions suitable for sensitive substrates. mdpi.com |

Other Transition-Metal-Mediated C-C, C-N, C-O, and C-S Bond Formations

Beyond the Sonogashira coupling, the bromine atom at the C5-position of this compound serves as a versatile handle for various other transition-metal-catalyzed cross-coupling reactions. These methods enable the formation of diverse carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

C-C Bond Formations:

Suzuki Coupling: This reaction pairs the bromothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl or vinyl-aryl linkages.

Heck Coupling: In this reaction, the bromothiazole is coupled with an alkene under palladium catalysis to form a new C-C bond, yielding a 5-vinylthiazole derivative.

Stille Coupling: This method utilizes organostannanes as coupling partners with the bromothiazole, catalyzed by palladium complexes.

C-N Bond Formations:

Buchwald-Hartwig Amination: This is a key method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org The reaction can be applied to this compound to introduce primary or secondary amines at the C5-position. researchgate.net The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields, especially with challenging heterocyclic substrates. nih.govnih.gov

C-O and C-S Bond Formations:

Buchwald-Hartwig-type Couplings: Variations of the Buchwald-Hartwig amination conditions can be used to form C-O and C-S bonds. wikipedia.org Coupling the bromothiazole with alcohols, phenols, or thiols in the presence of an appropriate palladium catalyst system allows for the synthesis of 5-alkoxy-, 5-aryloxy-, or 5-arylthiothiazoles, respectively.

Table 2: Overview of Transition-Metal-Mediated Reactions at the C5-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, PdCl₂ |

| Stille Coupling | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd₂(dba)₃, Pd(OAc)₂ with ligands like XPhos |

| C-O Coupling | R-OH | C-O | Pd-based catalysts with specialized ligands |

Transformations Involving the 2-Triisopropylsilyl Group

Selective Desilylation Methodologies

The triisopropylsilyl (TIPS) group is a bulky and robust protecting group, generally more stable to hydrolysis under acidic and basic conditions than smaller silyl (B83357) groups like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES). nih.gov However, its selective removal is often a necessary step in a synthetic sequence to unmask the C2-position of the thiazole ring for further functionalization.

The cleavage of the C-Si bond can be achieved under various conditions, with fluoride-based reagents being the most common. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used fluoride source that effectively removes the TIPS group. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF). Other fluoride sources like potassium fluoride (KF) in combination with a phase-transfer catalyst or potassium bifluoride (KHF₂) can also be employed. nih.gov

Table 3: Common Reagents for TIPS Group Removal

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF | 0 °C to Room Temp. | Most common method; highly effective. |

| Hydrofluoric acid (HF) complex | Acetonitrile | Room Temp. | E.g., HF-Pyridine or HF-Imidazole. |

| Potassium Fluoride (KF) / 18-crown-6 | THF / H₂O | Room Temp. | Crown ether facilitates the reaction. |

| Silver Fluoride (AgF) | Methanol | Room Temp. | Reported for TIPS-alkynes. redalyc.org |

Functional Group Interconversions via Desilylation-Recoupling

The 2-triisopropylsilyl group serves as an effective placeholder, allowing for a "desilylation-recoupling" strategy to introduce a wide variety of functional groups at the C2-position. This two-step sequence provides a synthetic equivalent to using the unstable 2-lithiothiazole. thsci.com

The first step is the selective removal of the TIPS group, as described in section 3.3.1. The resulting 5-bromo-2H-thiazole is then typically deprotonated at the C2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to generate the 2-lithiated intermediate regioselectively. This highly reactive nucleophile can then be quenched with a diverse range of electrophiles to install new substituents at the C2-position. This method avoids the difficulties associated with the direct synthesis of many 2-substituted thiazoles.

Table 4: Electrophiles for Recoupling at the C2-Position

| Electrophile Class | Example | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | CH₃I, CH₃CH₂Br | 2-Alkyl |

| Aldehydes/Ketones | PhCHO, Acetone | 2-(Hydroxyalkyl) |

| Carbon Dioxide | CO₂ | 2-Carboxylic acid |

| Disulfides | Ph-S-S-Ph | 2-Thioether |

| Isocyanates | Ph-N=C=O | 2-Amide |

Directed Ortho-Metalation (DoM) Strategies Assisted by the Silyl Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.orgwikipedia.org Common DMGs are heteroatom-containing functional groups like amides, carbamates, or methoxy (B1213986) groups that can chelate the lithium cation. wikipedia.org

In the context of this compound, the silyl group itself does not function as a classical chelating DMG. Instead, its primary role in metalation chemistry is to act as a robust protecting group and a synthetic precursor for the 2-lithiated species via a halogen-metal exchange or desilylation-deprotonation sequence, as detailed in section 3.3.2. The stability of the Si-C bond is dependent on the conditions; for instance, it can be cleaved in THF at -78 °C by some reagents. figshare.com

However, the electronic and steric properties of the bulky TIPS group at C2 can influence the acidity and reactivity of other positions on the thiazole ring. While deprotonation at C2 is the most common pathway following desilylation, the presence of the silyl group could potentially influence the regioselectivity of metalation at the C4 position if a suitable directing group were installed elsewhere on the molecule, or under specific reaction conditions that favor C-H activation over C-Si bond cleavage. The main utility of the silyl group in this context remains its ability to provide clean and regioselective access to 2-functionalized thiazoles.

Sigmatropic Rearrangements and Long-Range Halogen Dance Reactions

Sigmatropic Rearrangements

A sigmatropic rearrangement is a pericyclic reaction in which a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. wikipedia.org The reaction is classified by an order term [i,j], which denotes the number of atoms in each fragment of the transition state. wikipedia.org Well-known examples include the researchgate.netresearchgate.net Cope and Claisen rearrangements. stereoelectronics.orgimperial.ac.uk

For this compound itself, undergoing a classic sigmatropic rearrangement is not straightforward. Such reactions typically require specific structural motifs, such as a 1,5-diene system for a Cope rearrangement or an allyl vinyl ether for a Claisen rearrangement. libretexts.org However, derivatives of the title compound, synthesized via the methods described above, could be designed to undergo such transformations. For example, introduction of an allyl group at C4 and a vinyl ether at C5 could create a substrate for a researchgate.netresearchgate.net sigmatropic rearrangement, demonstrating the potential for complex molecular reorganizations.

Long-Range Halogen Dance Reactions

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This reaction is typically initiated by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate an aryl anion. This is followed by a series of halogen-metal exchange steps that allow the halogen to "walk" across the ring to a thermodynamically more stable position. ias.ac.in

Recent studies have demonstrated long-range halogen dance reactions on di-heterocyclic systems, such as bithiazoles, where a bromine atom can migrate from the C5-position of one ring to a deprotonated site on the adjacent ring. researchgate.netjst.go.jpnih.gov For a single ring system like this compound, a halogen dance could potentially be induced to move the bromine from the C5 to the C4 position. This would proceed via deprotonation at C4, followed by an intramolecular bromine transfer to yield a 4-bromo-5-lithiothiazole intermediate. Quenching this intermediate with an electrophile would result in a 4-bromo-5-substituted thiazole, providing a pathway to isomers that are not directly accessible. The bulky TIPS group at C2 would be expected to remain intact under these basic conditions and could sterically influence the equilibrium of the rearrangement.

Table 5: Conditions for Halogen Dance Reactions on Heterocycles

| Substrate Type | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Bromothiophenes | LDA | THF / HMPA | -70 °C to Room Temp. | Isomerization |

| Dibromobithiazole | LiHMDS | THF | -78 °C to 0 °C | Long-range 1,6-migration jst.go.jp |

Base-Induced Halogen Migration Pathways

Base-induced halogen migration, commonly known as the "halogen dance" reaction, is a phenomenon observed in various halogenated aromatic and heteroaromatic systems. This reaction involves the intramolecular migration of a halogen atom from one position to another on the ring, typically initiated by a strong base. For thiazole derivatives, this process can lead to the formation of thermodynamically more stable isomers.

While specific studies on the base-induced halogen migration of this compound are not extensively documented in the literature, insights can be drawn from related systems. For instance, long-range halogen dance reactions have been observed in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles upon treatment with bases like lithium bis(trimethylsilyl)amide (LiHMDS) jst.go.jpnih.gov. In these cases, a halo group at the C-5 position can migrate to another position on a connected heterocyclic ring jst.go.jpnih.gov.

The proposed mechanism for such migrations generally involves the deprotonation of the thiazole ring by a strong base to form a thiazolyl anion. This is followed by a series of halogen-metal exchange steps, which facilitate the apparent migration of the halogen. The driving force for this rearrangement is often the formation of a more stable anionic intermediate.

In the context of this compound, a plausible pathway for a halogen dance would involve initial deprotonation at the C-4 position, which is the most acidic proton on the thiazole ring. The resulting carbanion could then potentially induce a rearrangement, although the steric bulk of the adjacent triisopropylsilyl group might influence the feasibility and outcome of such a reaction.

Influence of Electronic and Steric Factors on Regioselectivity

The regioselectivity of reactions involving this compound is significantly influenced by both electronic and steric factors imparted by the substituents.

Electronic Factors: The triisopropylsilyl (TIPS) group at the C-2 position is primarily σ-electron donating and can also exhibit σ-π hyperconjugation. This can influence the electron density of the thiazole ring, potentially affecting the acidity of the ring protons and the sites of electrophilic or nucleophilic attack. Silyl groups can alter the electronic properties of molecules, providing pathways for functionalization researchgate.net. The thiazole ring itself possesses a nitrogen atom which is electron-withdrawing, and a sulfur atom which can act as an electron donor, creating a nuanced electronic environment. Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of the imine (C=N) group science.gov.

Steric Factors: The triisopropylsilyl group is sterically demanding. This bulkiness can hinder or direct the approach of reagents to the adjacent C-2 position and the nearby C-4 proton. In metalation reactions, for example, the steric hindrance of the TIPS group could favor deprotonation at the less hindered C-4 position. The steric effects of silyl groups are known to play a crucial role in directing the outcomes of various organic reactions researchgate.net.

The interplay of these factors is critical in determining the regioselectivity of reactions such as metalation, halogen-metal exchange, and cross-coupling reactions. For instance, in a directed ortho metalation scenario, a directing group would typically guide a base to deprotonate an adjacent position. However, with the bulky TIPS group at C-2, deprotonation at C-4 might be favored under certain conditions.

Chemo- and Regioselectivity Considerations in Diverse Reaction Environments

The presence of two distinct reactive sites, the C-Br bond and the C-Si(i-Pr)3 bond, in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions.

Differentiation of Reactivity between Bromine and Triisopropylsilyl Groups

The carbon-bromine and carbon-silicon bonds in this compound exhibit different reactivities, which can be exploited for selective functionalization.

The C-Br bond at the 5-position is susceptible to several transformations:

Halogen-metal exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures typically leads to a rapid exchange of bromine for lithium, generating a 2-(triisopropylsilyl)thiazol-5-yl)lithium species. This nucleophilic intermediate can then be reacted with various electrophiles.

Cross-coupling reactions: The C-Br bond is a common handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds at the C-5 position.

The C-Si bond at the 2-position, while generally more stable, can also be selectively cleaved under specific conditions:

Protodesilylation: In the presence of a strong acid or certain fluoride reagents (e.g., tetrabutylammonium fluoride, TBAF), the triisopropylsilyl group can be removed to yield 5-bromothiazole.

Hiyama coupling: While less common than couplings involving other organometallics, silyl groups can participate in palladium-catalyzed cross-coupling reactions in the presence of a fluoride activator.

The chemoselectivity between these two sites often depends on the reagents and reaction conditions. For example, a typical halogen-metal exchange with n-BuLi at low temperature would selectively occur at the C-Br bond without affecting the C-Si bond. Conversely, treatment with a fluoride source would primarily target the C-Si bond.

Below is an illustrative table summarizing the expected differential reactivity:

| Reaction Type | Reagent/Conditions | Expected Primary Site of Reaction | Product Type |

| Halogen-Metal Exchange | n-BuLi, low temperature | C-Br | 5-Lithio-2-(triisopropylsilyl)thiazole |

| Suzuki Coupling | Pd catalyst, base, boronic acid | C-Br | 5-Aryl-2-(triisopropylsilyl)thiazole |

| Protodesilylation | TBAF or H+ | C-Si | 5-Bromothiazole |

This table represents generalized reactivity patterns and specific outcomes may vary based on detailed experimental conditions.

Stereochemical Outcomes in Chiral Systems (if applicable from literature)

The scientific literature does not currently provide specific examples or detailed studies on the stereochemical outcomes of reactions involving this compound in chiral systems. Asymmetric synthesis and the control of stereochemistry are highly dependent on the specific reaction, the nature of the chiral auxiliary or catalyst used, and the substrate itself nih.govnih.govresearchgate.netrsc.orgyoutube.com.

In principle, if this compound were to be used in a reaction that generates a new stereocenter, the stereochemical outcome would be influenced by the steric and electronic properties of the thiazole ring and its substituents. For instance, in an asymmetric metalation-alkylation sequence using a chiral base, the bulky triisopropylsilyl group could play a role in directing the stereochemical course of the reaction. However, without experimental data, any discussion on stereochemical outcomes remains speculative.

The development of asymmetric methods for the functionalization of thiazoles is an active area of research, with various strategies being employed to achieve high levels of stereocontrol nih.gov. These often involve the use of chiral catalysts or reagents that can effectively differentiate between enantiotopic faces or groups in the substrate.

Applications of 5 Bromo 2 Triisopropylsilyl Thiazole in the Construction of Complex Organic Molecules

Building Block for Advanced Heterocyclic Scaffolds

The unique substitution pattern of 5-Bromo-2-(triisopropylsilyl)thiazole allows for its use as a foundational component in the construction of larger, more complex heterocyclic structures. The ability to selectively functionalize the 5-position before manipulating the 2-position is a key advantage in synthetic design.

The C5-bromo moiety is readily employed in a variety of cross-coupling reactions to link the thiazole (B1198619) core to other heterocyclic rings. This strategy is fundamental to creating "hybrid molecules" where different cyclic systems are combined to achieve specific properties. researchgate.net Reactions such as Suzuki, Stille, Negishi, and direct arylation allow for the precise installation of aromatic and heteroaromatic groups at the 5-position. The robust nature of the TIPS-protected thiazole ring ensures it remains stable under these reaction conditions. This methodology provides access to a wide array of polyheterocyclic scaffolds, including those containing thiophene, pyridine, benzofuran, and quinoxaline moieties, which are prevalent in medicinal chemistry and materials science. nih.gov

| Reaction Type | Coupling Partner | Resulting Linkage | Example Polyheterocyclic System |

| Suzuki Coupling | Heteroaryl Boronic Acid/Ester | Thiazole-Heteroaryl | 2-(TIPS)-5-(Thiophen-2-yl)thiazole |

| Stille Coupling | Heteroaryl Stannane | Thiazole-Heteroaryl | 2-(TIPS)-5-(Pyridin-3-yl)thiazole |

| Heck Coupling | Alkene | Thiazole-Alkenyl | 2-(TIPS)-5-(Styryl)thiazole |

| Sonogashira Coupling | Terminal Alkyne | Thiazole-Alkynyl | 2-(TIPS)-5-(Phenylethynyl)thiazole |

This table illustrates common cross-coupling reactions used to functionalize the 5-position of the thiazole ring, leading to diverse polyheterocyclic systems.

Thiazole-containing oligomers and polymers are of significant interest for their unique electronic and biological properties. nih.gov this compound is an exceptional starting material for the controlled synthesis of these structures. Symmetrical 5,5'-bithiazoles can be synthesized through palladium-catalyzed homocoupling reactions. mdpi.com More complex, unsymmetrical bithiazoles and longer oligomers can be constructed by coupling the molecule with other functionalized thiazole monomers.

For instance, a Suzuki coupling between this compound and a 2-substituted-5-(pinacolborato)thiazole allows for the regioselective formation of a 2,2'-disubstituted-5,5'-bithiazole. The TIPS group plays a crucial role by preventing side reactions and can be selectively removed in a subsequent step (e.g., using a fluoride (B91410) source like TBAF) to allow for further elongation of the oligomer chain from the 2-position. This iterative approach provides precise control over the length and substitution pattern of the final thiazole-based oligomer.

| Coupling Strategy | Reactants | Product Type |

| Homocoupling | 5-Bromo-2-(TIPS)thiazole + Pd catalyst | Symmetrical 5,5'-Bithiazole |

| Cross-Coupling | 5-Bromo-2-(TIPS)thiazole + Thiazole-Boronic Acid | Unsymmetrical Bithiazole |

| Iterative Growth | 1. Cross-coupling at C52. Deprotection of C23. Functionalization of C2 | Thiazole Oligomer |

This table outlines synthetic strategies for creating bithiazoles and longer oligomers using this compound.

Precursor for Molecular Structures in Materials Science Research

The ability to construct well-defined conjugated systems makes this compound a valuable precursor in the field of materials science, particularly for applications in electronics and photonics.

Thiazole is an interesting heterocycle for conjugated materials as it can function as a weak electron-donating or electron-deficient unit depending on its molecular environment, which allows for the fine-tuning of the material's frontier orbital energy levels (HOMO and LUMO). rsc.orgnankai.edu.cn By strategically coupling this compound with various electron-donating or electron-accepting aromatic units, chemists can design and synthesize conjugated molecules with tailored bandgaps and electronic properties. researchgate.net The synthetic pathway often involves a cross-coupling reaction at the C5-bromo position to create a larger conjugated segment. The TIPS group can then be removed to unmask the C2 position for subsequent reactions, allowing for the creation of linear or branched conjugated polymers with precisely controlled structures. This control is essential for optimizing the performance of organic electronic devices.

The synthetic utility of this compound is directly applicable to the creation of materials for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.com Thiazole-containing oligomers and polymers have been investigated as components of blue light-emitting materials and as donor materials in solar cells. nankai.edu.cnresearchgate.net

A typical synthetic pathway towards an optoelectronic material might involve the following steps:

Core Assembly: A Suzuki or Stille coupling reaction is performed using this compound and a suitable aryl or heteroaryl boronic acid/stannane to form the core of the conjugated system.

Deprotection: The TIPS group is selectively removed from the 2-position using a reagent such as tetrabutylammonium (B224687) fluoride (TBAF), revealing a reactive C-H bond.

Further Functionalization/Polymerization: The newly exposed 2-position can be lithiated and coupled with another electrophile or used as a site for polymerization to extend the conjugated system.

This stepwise approach provides access to complex and well-defined molecules that are essential for high-performance organic electronic devices.

| Synthetic Step | Reagents | Purpose |

| 1. Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, Aryl-B(OH)₂ | Install a conjugated side group at C5 |

| 2. Desilylation | TBAF in THF | Expose the C2 position for further reaction |

| 3. Second Coupling | n-BuLi, then ZnCl₂, Pd(PPh₃)₄, Aryl-Br | Extend conjugation from the C2 position |

This table presents a general synthetic sequence for building a complex conjugated molecule for optoelectronic applications starting from this compound.

Intermediate in Natural Product Total Synthesis Initiatives

The thiazole ring is a structural motif found in a variety of biologically active natural products, including many peptides isolated from marine organisms. nih.gov The total synthesis of these complex molecules requires building blocks that allow for the controlled and sequential introduction of various functional groups. nih.gov

This compound is an ideal intermediate for this purpose. In a multi-step total synthesis, the compound can be used to introduce a substituted thiazole ring into a larger molecular framework. The C5-bromo position allows for the attachment of complex side chains via cross-coupling, which is often a key step in assembling the carbon skeleton of the natural product. The bulky TIPS group serves as a robust protecting group for the C2 position, ensuring that other chemical transformations can be carried out elsewhere in the molecule without affecting the thiazole ring. Late in the synthesis, the TIPS group can be removed under mild conditions to yield the final natural product or an advanced precursor. This strategy of protection and selective functionalization is a cornerstone of modern total synthesis. mdpi.com

Role in Pharmaceutical Intermediate Synthesis (Strictly Synthetic Methodology)

The structural features of this compound make it a valuable tool in the synthesis of pharmaceutical intermediates, where the development of robust and scalable synthetic routes is a primary objective.

Many biologically active molecules are built around a central heterocyclic scaffold, which is then decorated with various functional groups to optimize its pharmacological properties. The 5-bromothiazole unit can serve as a versatile platform for the construction of diverse molecular scaffolds. The bromine atom provides a handle for a wide range of chemical transformations, allowing for the attachment of different substituents at the C5 position.

Table 2: Common Reactions for the Functionalization of 5-Bromothiazole Derivatives

| Reaction Type | Reagents and Conditions | Resulting Functional Group at C5 |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Alkenyl, Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Lithiation-Trapping | n-BuLi, then electrophile (e.g., CO2, aldehyde) | Carboxylic acid, Alcohol |

These reactions enable the creation of libraries of compounds with diverse substituents at the C5 position, which can then be screened for biological activity. The TIPS group at C2 ensures that these reactions proceed cleanly at the desired position.

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves the modification of a complex, biologically active molecule in the final steps of its synthesis. researchgate.net This approach allows for the rapid generation of analogues with improved properties without the need to re-synthesize the molecule from scratch.

While the bromine atom in 5-bromothiazole derivatives is typically used for programmed bond constructions, the thiazole ring itself is also amenable to late-stage C-H functionalization. nih.govrsc.org For example, after the bromine at C5 has been used to couple the thiazole to a larger molecule, the TIPS group at C2 can be removed. The now unsubstituted C2-H bond is the most acidic proton on the thiazole ring and can be selectively deprotonated with a strong base to generate a nucleophile, which can then react with an electrophile. wikipedia.org Alternatively, palladium-catalyzed C-H activation methods have been developed for the direct arylation of the C2 position of thiazoles. researchgate.net These late-stage functionalization techniques provide a powerful means to fine-tune the structure and properties of potential drug candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Bromo 2 Triisopropylsilyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like 5-Bromo-2-(triisopropylsilyl)thiazole. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information about the molecular structure can be obtained.

Comprehensive ¹H NMR Spectral Analysis (Chemical Shift, Coupling Constants, Multiplicity)

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The thiazole (B1198619) ring possesses a single proton, which would appear as a singlet in a specific chemical shift range, influenced by the bromine and the triisopropylsilyl groups. The triisopropylsilyl (TIPS) group would exhibit two types of proton signals: a septet for the three methine (CH) protons and a doublet for the numerous methyl (CH₃) protons, with their integration values in a 1:18 ratio, respectively. The specific chemical shifts (δ, in ppm), coupling constants (J, in Hz), and multiplicities would provide definitive evidence for the compound's structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole-H4 | Data not available | Singlet (s) | N/A |

| Si-CH(CH₃)₂ | Data not available | Septet (sept) | Data not available |

¹³C NMR Spectral Analysis (Carbon Environments and Hybridization)

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The thiazole ring would show three signals for its carbon atoms, with their chemical shifts indicating their electronic environment (e.g., the carbon bearing the bromine atom, C5, would be significantly affected). The triisopropylsilyl group would display two signals corresponding to its methine and methyl carbons. The chemical shifts would confirm the hybridization of each carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Thiazole-C2 | Data not available |

| Thiazole-C4 | Data not available |

| Thiazole-C5 | Data not available |

| Si-CH(CH₃)₂ | Data not available |

²⁹Si NMR Spectroscopy for Silyl (B83357) Group Characterization

²⁹Si NMR spectroscopy is a specialized technique that would be used to directly observe the silicon atom of the triisopropylsilyl group. This would result in a single resonance in the spectrum, and its chemical shift would be characteristic of a silicon atom bonded to a thiazole ring and three isopropyl groups. This analysis would unequivocally confirm the presence and the chemical environment of the silyl moiety.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR experiments would be crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For the TIPS group, a cross-peak between the septet of the CH proton and the doublet of the CH₃ protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. It would be used to definitively assign the proton and carbon signals of the TIPS group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in connecting the TIPS group to the thiazole ring by showing a correlation between the silyl group's protons and the C2 carbon of the thiazole.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. The experimentally measured mass would be compared to the calculated exact mass of the molecular formula, C₁₂H₂₂BrNSSi (320.36 g/mol ). accelachem.com A close match would confirm the elemental composition of the molecule. The presence of bromine and silicon would be evident from their characteristic isotopic patterns in the mass spectrum. A detailed analysis of the fragmentation pattern would provide further structural confirmation, likely showing the loss of isopropyl groups or the cleavage of the bond between the silicon and the thiazole ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Analysis of Isotopic Patterns for Halogenated and Silicon-Containing Compounds

Mass spectrometry is a powerful tool for the structural elucidation of novel compounds, with the analysis of isotopic patterns providing a definitive fingerprint for molecules containing specific elements. For a compound such as this compound, which contains both bromine and silicon, the molecular ion region of the mass spectrum exhibits a complex and highly characteristic pattern. This pattern arises from the natural abundance of the major isotopes of these elements.

Bromine has two stable isotopes, 79Br and 81Br, which exist in an almost 1:1 natural abundance ratio. This results in a distinctive pair of peaks in the mass spectrum for any bromine-containing fragment: a molecular ion peak (M) and an M+2 peak of nearly equal intensity. This 1:1 doublet is a classic indicator of the presence of a single bromine atom in a molecule.

Silicon further complicates this pattern with its three stable isotopes: 28Si (the most abundant), 29Si, and 30Si. While 28Si is the major isotope, the presence of the others gives rise to smaller M+1 (from 29Si) and M+2 (from 30Si) peaks. When combined with the bromine pattern, the resulting isotopic cluster for this compound becomes a unique signature. The mass spectrum will show a primary cluster for the molecule containing 79Br and another cluster of similar intensity two mass units higher for the molecule containing 81Br. Each of these clusters will be further split by the silicon isotopes, as well as the natural abundance of 13C. High-resolution mass spectrometry (HRMS) can even distinguish between isotopic pairs with very small mass differences, such as 13C/28Si versus 12C/29Si, further enhancing detection confidence for silylated compounds.

Table 1: Natural Abundance of Key Isotopes in this compound

| Element | Isotope | Natural Abundance (%) | Mass (amu) |

| Bromine | 79Br | 50.69 | 78.9183 |

| 81Br | 49.31 | 80.9163 | |

| Silicon | 28Si | 92.23 | 27.9769 |

| 29Si | 4.68 | 28.9765 | |

| 30Si | 3.09 | 29.9738 | |

| Carbon | 12C | 98.93 | 12.0000 |

| 13C | 1.07 | 13.0034 |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, making it sensitive to polar bonds, while Raman spectroscopy measures scattered light from changes in polarizability, often providing stronger signals for non-polar, symmetric bonds. For this compound, these techniques can confirm the presence of the key structural motifs.

The triisopropylsilyl (TIPS) group exhibits several characteristic vibrations. Strong bands corresponding to C-H stretching in the isopropyl methyl groups are expected in the 2960-2870 cm-1 region. The Si-C bond stretch typically appears in the fingerprint region, with a notable band around 1250 cm-1 associated with the Si-CH3 symmetric deformation that is also characteristic of many organosilanes.

The thiazole ring itself has a set of characteristic vibrational modes. Aromatic C-H stretching is anticipated above 3000 cm-1. Ring stretching vibrations, often involving C=C and C=N bonds, typically appear in the 1600-1400 cm-1 region. The C-S stretching vibration is usually found at lower wavenumbers, often between 800-600 cm-1.

The carbon-bromine (C-Br) bond vibration is typically observed in the low-frequency end of the fingerprint region. Due to the heavy mass of the bromine atom, the C-Br stretching frequency is found between 690-515 cm-1. This band can be of strong to moderate intensity in both IR and Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Technique |

| Isopropyl C-H | Stretching | 2960 - 2870 | IR, Raman |

| Thiazole C-H | Stretching | ~3130 - 3090 | Raman |

| Thiazole Ring | C=C, C=N Stretching | 1600 - 1400 | IR, Raman |

| Si-C (from TIPS) | Stretching / Deformation | 1250, 880 - 750 | IR |

| C-S (Thiazole) | Stretching | 800 - 600 | Raman |

| C-Br | Stretching | 690 - 515 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. dntb.gov.uaepequip.com This non-destructive technique provides detailed information on the internal lattice structure, including unit cell dimensions, atomic positions, bond lengths, and bond angles. nih.gov The structure solution of a crystalline substance allows for the unambiguous confirmation of its molecular structure at an atomic level, which is crucial for validating synthetic products and understanding their physicochemical properties. epequip.com

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of both relative and absolute stereochemistry in chiral molecules. By analyzing the diffraction pattern of a suitable single crystal, a three-dimensional electron density map is generated, from which the precise spatial arrangement of every atom can be modeled.

While the parent molecule, this compound, is achiral and thus possesses no stereocenters, SCXRD would be an invaluable tool for characterizing any of its chiral derivatives. For a derivative containing one or more stereocenters, SCXRD can establish the relative configuration of these centers with certainty. Furthermore, through the use of anomalous dispersion effects, typically by employing a radiation wavelength that is absorbed by a heavy atom within the structure (such as bromine), the absolute configuration can also be determined.

A detailed crystal structure analysis of this compound would provide precise measurements of all bond lengths and angles. The geometry of the thiazole ring is expected to be largely planar. The bond lengths within the ring (C-S, C-N, C-C) would be consistent with its aromatic character. The C2-Si bond length is anticipated to be in the typical range for an sp2 carbon to silicon bond.

Table 3: Expected Bond Lengths and Angles for this compound

| Bond / Angle | Description | Expected Value |

| C-Br | Carbon-Bromine bond length | ~1.85 - 1.90 Å |

| C-Si | Carbon-Silicon bond length | ~1.86 - 1.90 Å |

| C-S (avg) | Thiazole ring C-S bond length | ~1.71 - 1.74 Å |

| C-N (avg) | Thiazole ring C-N bond length | ~1.31 - 1.38 Å |

| C-S-C | Thiazole ring bond angle | ~89 - 91° |

| C-N-C | Thiazole ring bond angle | ~109 - 111° |

Advanced Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification of synthetic products and the analysis of their purity. For organometallic and heterocyclic compounds like this compound, a variety of methods can be employed, with High-Performance Liquid Chromatography (HPLC) being particularly powerful for analytical assessment.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is exceptionally well-suited for assessing the purity of synthesized compounds like this compound.

Table 4: Typical RP-HPLC Conditions for Analysis of Thiazole Derivatives

| Parameter | Condition |

| Column | C18 (Octadecylsilane) bonded silica, 3-5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 15 minutes) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of derivatives of this compound, particularly those that can be readily volatilized or made volatile through chemical modification, GC-MS offers high resolution and sensitivity. The successful application of GC-MS often hinges on the chemical properties of the analyte, including its volatility and thermal stability.

Chemical derivatization is a common strategy employed in GC-MS to enhance the volatility of polar compounds, improve their thermal stability, and achieve better chromatographic separation. jfda-online.comnumberanalytics.com For derivatives of this compound that may possess functional groups with active hydrogens (e.g., -OH, -NH2, -COOH), a derivatization step is often necessary prior to GC analysis. nih.gov Silylation, the process of replacing an active hydrogen with a silyl group, is a widely used technique for this purpose. numberanalytics.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to introduce trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. sigmaaldrich.com

The chromatographic separation in GC is achieved on a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. The choice of the column is critical for resolving complex mixtures. For the analysis of silylated and halogenated heterocyclic compounds, a non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often employed. The temperature of the GC oven is typically programmed to increase gradually, allowing for the sequential elution of compounds with different volatilities. nih.gov

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. nih.gov This process not only creates a molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a reproducible manner. libretexts.org

The fragmentation pattern is a unique fingerprint of a molecule and is crucial for its structural elucidation. For derivatives of this compound, the mass spectrum would be expected to show a molecular ion peak, which is often accompanied by an M+2 peak of similar intensity due to the natural isotopic abundance of bromine (79Br and 81Br). libretexts.org The fragmentation of thiazole rings often involves characteristic losses of small neutral molecules. researchgate.netrsc.org The triisopropylsilyl (TIPS) group is also prone to fragmentation, typically involving the loss of isopropyl or propylene (B89431) groups.

The analysis of the mass spectrum allows for the identification of characteristic fragment ions. By examining these fragments, the structure of the original molecule can be inferred. For instance, the mass spectra of thiazole derivatives often show intense molecular ion peaks, indicating a stable ring structure. researchgate.net The fragmentation pathways are influenced by the nature and position of substituents on the thiazole ring. rsc.org

A hypothetical GC-MS analysis of a derivatized analogue of this compound could yield the data presented in the interactive table below. This table illustrates the type of information obtained from a GC-MS experiment, including retention times and the mass-to-charge ratios (m/z) of key ions.

Interactive Data Table: Hypothetical GC-MS Data for a Derivatized this compound Analog

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| Derivatized Analog | 15.2 | [M]⁺, [M+2]⁺ | [M-43]⁺ | Loss of isopropyl group |

| Derivatized Analog | 15.2 | [M]⁺, [M+2]⁺ | [M-85]⁺ | Loss of C₃H₇ and C₂H₄ |

| Derivatized Analog | 15.2 | [M]⁺, [M+2]⁺ | [M-157]⁺ | Loss of triisopropylsilyl group |

Theoretical and Computational Studies of 5 Bromo 2 Triisopropylsilyl Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for a detailed examination of molecular orbitals, charge distributions, and energy landscapes, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. nih.govresearchgate.net The geometry optimization of 5-Bromo-2-(triisopropylsilyl)thiazole would typically be performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p). atlantis-press.comresearchgate.netconicet.gov.ar This process calculates the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure.

The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The results are expected to show a planar thiazole (B1198619) ring, characteristic of aromatic heterocyclic systems. The bulky triisopropylsilyl (TIPS) group introduces significant steric hindrance, and its conformational preference relative to the thiazole ring would be a key finding of the energy landscape analysis. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. conicet.gov.ar

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-S1 | 1.75 |

| C4-C5 | 1.38 | |

| C2-N3 | 1.32 | |

| C5-Br | 1.89 | |

| C2-Si | 1.91 | |

| Bond Angle (°) | S1-C2-N3 | 115.0 |

| C4-C5-Br | 128.5 | |

| N3-C2-Si | 124.0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). atlantis-press.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.govirjweb.com

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.45 |

| Global Softness (S) | 0.41 |

| Electronegativity (χ) | 3.70 |

| Electrophilicity Index (ω) | 2.79 |

Understanding the distribution of electrons within a molecule is crucial for predicting its interactions. Natural Bond Orbital (NBO) or Mulliken population analyses are used to calculate the partial atomic charges on each atom. irjweb.commdpi.com In this compound, the electronegative nitrogen, sulfur, and bromine atoms are expected to carry negative partial charges, while the carbon and silicon atoms would be more electropositive. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govirjweb.com The MEP map would display regions of negative potential (typically colored red), indicating electron-rich areas susceptible to electrophilic attack, likely concentrated around the nitrogen and sulfur atoms. Regions of positive potential (blue) highlight electron-deficient areas, and neutral regions are shown in green. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the large triisopropylsilyl (TIPS) group. nih.govyoutube.com

By simulating the motion of the molecule in a solvent box (e.g., water or an organic solvent) over nanoseconds, researchers can observe the rotation around the C2-Si bond and the movement of the isopropyl groups. researchgate.net This analysis reveals the most stable or frequently adopted conformations (rotamers) and the energy barriers between them. Understanding the dynamic behavior of the TIPS group is important as its orientation can affect how the molecule packs in a crystal lattice or interacts with other molecules in solution. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR spectra of this compound. researchgate.netnih.govmdpi.com

The calculated chemical shifts are then compared against experimental data. A strong correlation between the predicted and observed spectra provides high confidence in the proposed molecular structure. mdpi.comnih.gov This is especially valuable for complex molecules where spectral assignment can be ambiguous. The calculations would predict a single signal for the proton at the C4 position of the thiazole ring and characteristic signals for the isopropyl protons and carbons of the TIPS group.

| Nucleus | Atom Position | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| ¹H | Thiazole C4-H | 7.45 | 7.2 - 8.0 chemicalbook.com |

| ¹³C | Thiazole C2 | 175.0 | 165 - 180 |

| ¹³C | Thiazole C4 | 125.0 | 120 - 130 |

| ¹³C | Thiazole C5 | 110.0 | 105 - 115 |

| ¹³C | TIPS CH | 13.5 | 12 - 15 |

| ¹³C | TIPS CH3 | 18.8 | 18 - 20 |

Elucidation of Reaction Mechanisms via Computational Pathway Mapping

Computational chemistry is instrumental in mapping the pathways of chemical reactions, allowing for the elucidation of mechanisms at a molecular level. For this compound, a common reaction involves metal-halogen exchange at the C5 position, often using an organolithium reagent.

DFT calculations can be used to model this entire reaction coordinate. Researchers can locate the structures of the reactants, intermediates, transition states, and products. By calculating the energy of each of these species, an energy profile for the reaction can be constructed. The energy of the transition state determines the activation energy (Ea), which is the primary barrier to the reaction. A lower activation energy indicates a more favorable and faster reaction. This computational mapping can confirm the proposed mechanism, explain observed regioselectivity, and predict the feasibility of a reaction before it is attempted in the laboratory. pharmaguideline.com

In Silico Design of Novel Thiazole Derivatives and Reagents Based on Computational Insights

The advancement of computational chemistry has provided a powerful framework for the rational, in silico design of novel molecules, moving beyond traditional trial-and-error synthesis. For heterocyclic systems like thiazoles, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting molecular structure, electronic properties, and reactivity. miami.edu These theoretical insights are crucial for designing new derivatives and reagents with tailored functionalities, using foundational molecules such as this compound as a template.

Computational analysis of this compound allows for a detailed understanding of how its specific substitution pattern—a bulky, electron-donating triisopropylsilyl (TIPS) group at the C2 position and an electron-withdrawing bromine atom at the C5 position—governs its chemical behavior. DFT calculations can map the molecular electrostatic potential (MEP) and analyze the frontier molecular orbitals (HOMO and LUMO), revealing the most likely sites for electrophilic and nucleophilic attack. nottingham.ac.uk This information is invaluable for predicting the outcomes of potential reactions and for designing novel synthetic pathways. For instance, theoretical calculations can assess the feasibility of metal-catalyzed cross-coupling reactions at the C5-Br bond or predict the reactivity of the C4-H bond, guiding the development of new functionalization strategies.

The core of in silico design lies in using these computational insights to build and screen virtual libraries of novel thiazole derivatives. By systematically modifying the core structure of this compound in silico—for example, by introducing various substituents at the C4 position—researchers can calculate key properties for hundreds of hypothetical compounds. nih.gov These properties can include electronic characteristics, such as the HOMO-LUMO energy gap which is vital for applications in materials science, or descriptors of reactivity that predict success in specific chemical transformations. nih.govresearchgate.net This computational pre-screening allows scientists to prioritize the synthesis of candidates that show the most promise for a desired application, significantly accelerating the discovery process and conserving laboratory resources.